molecular formula C15H9BrN2O3S2 B2782368 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone CAS No. 868214-53-3

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone

Cat. No.: B2782368
CAS No.: 868214-53-3
M. Wt: 409.27
InChI Key: VVVOTNFISNHOGH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone is a novel, research-grade small molecule inhibitor designed for advanced biochemical research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding molecules with diverse biological activities . Specifically, the 5-nitrobenzo[d]thiazole structure is of significant interest for developing kinase inhibitors . Research on analogous 2-thioether-benzothiazole compounds has demonstrated potent activity as allosteric inhibitors of c-Jun N-terminal Kinase (JNK), a key enzyme in cellular stress response pathways linked to diseases such as type-2 diabetes, obesity, cancer, and inflammation . The mechanism of action for related compounds involves targeting the JIP-JNK interaction site, thereby disrupting the kinase-substrate binding and inhibiting JNK activity in a substrate-competitive manner . This molecular target is distinct from the ATP-binding pocket, offering a potential pathway for selective inhibition. Furthermore, benzothiazole derivatives are extensively investigated for their antimicrobial and antitumor properties, making this compound a valuable chemical tool for probing disease mechanisms . It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-7-11(18(20)21)5-6-14(12)23-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOTNFISNHOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride, which is then reacted with 5-nitrobenzo[d]thiazole-2-thiol under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzothiazole ring undergoes reduction to form an amine (-NH₂), enabling subsequent functionalization.

  • Conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl) in ethanol or THF .

  • Outcome :

    5-Nitrobenzo[d]thiazol-2-ylReduction5-Aminobenzo[d]thiazol-2-yl\text{5-Nitrobenzo[d]thiazol-2-yl} \xrightarrow{\text{Reduction}} \text{5-Aminobenzo[d]thiazol-2-yl}
  • Applications : The resulting amine participates in diazotization-coupling reactions to form azo dyes or cross-linked polymers .

Nucleophilic Substitution at the Thioether Site

The thioether (-S-) linkage is susceptible to nucleophilic displacement under basic or acidic conditions.

  • Reagents : Alkyl halides, amines, or thiols in polar aprotic solvents (DMF, DMSO) .

  • Example Reaction :

    2-((5-Nitrobenzo[d]thiazol-2-yl)thio)ethanone+R-X2-(R-thio)ethanone+5-Nitrobenzo[d]thiazol-2-thiol\text{2-((5-Nitrobenzo[d]thiazol-2-yl)thio)ethanone} + \text{R-X} \rightarrow \text{2-(R-thio)ethanone} + \text{5-Nitrobenzo[d]thiazol-2-thiol}
  • Yields : Reported substitutions achieve 60–85% efficiency depending on the nucleophile .

Oxidation of the Thioether

The thioether group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.

  • Oxidizing Agents : H₂O₂, m-CPBA, or NaIO₄ in acetic acid .

  • Selectivity :

    Oxidizing AgentProductConditions
    H₂O₂SulfoxideRT, 6–12 hrs
    m-CPBASulfoneReflux, 24 hrs

Reactivity of the Ketone Group

The ethanone moiety undergoes typical ketone reactions, such as condensation and hydrazone formation.

  • Condensation with Hydrazines :

    2-((5-Nitrobenzo[d]thiazol-2-yl)thio)ethanone+NH₂-NH-RHydrazone derivatives\text{2-((5-Nitrobenzo[d]thiazol-2-yl)thio)ethanone} + \text{NH₂-NH-R} \rightarrow \text{Hydrazone derivatives}
    • Applications : Hydrazones serve as intermediates for heterocyclic syntheses (e.g., thiazolidinones) .

Cross-Coupling Reactions via the Bromophenyl Group

The 4-bromophenyl substituent enables palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling :

    1-(4-Bromophenyl)+Boronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄1-(4-Ar-Phenyl)\text{1-(4-Bromophenyl)} + \text{Boronic Acid (Ar-B(OH)₂)} \xrightarrow{\text{Pd(PPh₃)₄}} \text{1-(4-Ar-Phenyl)}
    • Conditions : K₂CO₃, DMF/H₂O, 80–100°C .

    • Yields : 70–90% for electron-deficient aryl boronic acids .

Diazotization and Azo Coupling

After nitro reduction to an amine, diazotization enables coupling with electron-rich aromatics.

  • Steps :

    • Reduce nitro to amine.

    • Diazotize with NaNO₂/HCl at 0–5°C.

    • Couple with phenols or amines to form azo dyes .

  • Example Product :

    5-Aminobenzo[d]thiazol-2-ylAzo-linked chromophores (λₘₐₓ: 450–550 nm)\text{5-Aminobenzo[d]thiazol-2-yl} \rightarrow \text{Azo-linked chromophores (λₘₐₓ: 450–550 nm)}

Cyclocondensation Reactions

The ketone and thioether groups facilitate cyclization to form fused heterocycles.

  • With Thiourea : Forms thiazolidinone rings under acidic conditions .

  • With Hydrazides : Produces triazolo-thiazole hybrids via Huisgen cycloaddition .

Scientific Research Applications

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the bromophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Structural Similarities and Key Substituents

The compound shares structural motifs with several analogs, including:

  • Benzothiazole-thioether derivatives: Compounds like 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) feature benzothiazole and thioether groups but incorporate piperazine and triazole moieties, enhancing solubility and target affinity .
  • Tetrazole-linked bromophenyl ethanones: Examples include 2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j), which replaces the benzothiazole with a tetrazole ring, altering electronic properties and bioactivity .
  • Indolyl-3-ethanone-α-thioethers: Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit superior antimalarial activity (pIC50 = 8.2129) compared to the target compound, highlighting the role of indole and nitro substituents .

Pharmacological Activity Comparison

Compound Name Key Structural Features Biological Activity (pIC50/IC50) Reference
Target Compound Bromophenyl, 5-nitrobenzothiazole, thioether Anticancer (under investigation)
5i (Benzothiazole-piperazine derivative) Piperazine, triazole, diphenyltriazole Anticancer (EI-MS: 593.17)
7j (Tetrazole-sulfonylpiperazine) Tetrazole, phenylsulfonylpiperazine Antiproliferative (melting point: 154–156°C)
Indolyl-3-ethanone-α-thioether Indole, dual nitro groups Antimalarial (pIC50 = 8.2129)
5d (Dibromobenzimidazole derivative) Dibromobenzimidazole, bromophenyl Cytotoxic (X-ray confirmed)

Key Observations :

  • Anticancer Potential: The target compound’s benzothiazole-thioether scaffold is structurally analogous to compound 5i, which demonstrated anticancer activity via EI-MS and NMR validation . However, 5i’s piperazine-triazole extensions may improve cellular uptake.
  • Antimalarial Superiority: Indolyl-3-ethanone-α-thioethers outperform the target compound in antimalarial assays, likely due to nitro group positioning and indole’s planar geometry enhancing target binding .
  • Cytotoxicity : Compound 5d, featuring a dibromobenzimidazole group, shows potent cytotoxicity, suggesting bromine substitution patterns critically influence activity .

Stability and Structural Insights

  • Crystallography: Compound 5d’s X-ray structure reveals planar benzimidazole and bromophenyl moieties, stabilized by π-π interactions.
  • Thermal Stability : Derivatives like 7e (melting point 131–134°C) and 7j (154–156°C) demonstrate that sulfonylpiperazine groups increase thermal stability compared to simpler thioethers .

Biological Activity

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone, a compound derived from benzothiazole, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 2-aminobenzenethiol with nitrobenzaldehyde to form 5-nitrobenzo[d]thiazole. This intermediate is then reacted with appropriate acyl chlorides to yield the final product. The following table summarizes the key steps involved in the synthesis:

StepReactionConditionsYield
1Condensation of 2-aminobenzenethiol and nitrobenzaldehydeGlacial acetic acid catalystVariable
2Reaction with acyl chloride (e.g., acetyl chloride)Base (triethylamine)High yield

Antimicrobial Properties

Recent studies indicate that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial activity against Mycobacterium tuberculosis. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against this pathogen, suggesting potential as anti-tubercular agents .

Anti-inflammatory Effects

Benzothiazole derivatives have also demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and modulate cell signaling pathways involved in inflammation. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs .

The proposed mechanism of action for this compound involves interaction with specific biomolecules, leading to enzyme inhibition or modulation of gene expression. For example, it may bind to target proteins involved in inflammatory responses or microbial resistance mechanisms .

Case Studies

  • Anti-tubercular Activity Study :
    A study published in 2023 evaluated several benzothiazole derivatives for their anti-tubercular effects. The compound exhibited significant inhibition of M. tuberculosis growth at concentrations as low as 10 µM, demonstrating its potential as a therapeutic agent against tuberculosis .
  • Inflammation Inhibition :
    Another research effort focused on the anti-inflammatory properties of benzothiazole derivatives. The study found that treatment with the compound resulted in a dose-dependent decrease in TNF-alpha levels in vitro, indicating its effectiveness in reducing inflammation .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the benzo[d]thiazole and bromophenyl moieties. A common approach includes:

  • Step 1 : Formation of the 5-nitrobenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with nitro-substituted carboxylic acids under acidic conditions (e.g., H₂SO₄) .
  • Step 2 : Thioether linkage formation between the thiol group of the benzo[d]thiazole and a bromoacetophenone derivative. This step often employs base catalysts (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
    Optimization : Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for thiol:haloethanone) are critical. Purity is enhanced via column chromatography or recrystallization from ethanol .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the bromophenyl aromatic signals (δ 7.4–7.8 ppm) and thioether linkage (δ 4.2–4.5 ppm for SCH₂) .
  • XRD : Confirms spatial arrangement of the nitrobenzo[d]thiazole and bromophenyl groups, with bond angles critical for assessing planarity and conjugation .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or biological activity .

Q. How is preliminary biological activity screened, and what assays are recommended?

  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, targeting the nitro-thiazole motif’s electron-deficient nature .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Comparative Studies : Test the compound alongside analogs (e.g., replacing nitro with methoxy groups) to isolate electronic effects .
  • Assay Standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) and solvent controls (DMSO <0.1%) to minimize artifacts .
  • Mechanistic Profiling : Employ proteomics or transcriptomics to identify off-target interactions that may explain discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH or -COOH) on the bromophenyl ring to enhance solubility, monitored via logP calculations .
  • Metabolic Stability : Microsomal incubation assays (human/rat liver microsomes) identify metabolic hotspots (e.g., nitro-reduction) for targeted deuteration .
  • Prodrug Design : Mask the thioether group with acetylated precursors to improve oral bioavailability .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

Key modifications and outcomes include:

Modification Biological Impact Evidence
Nitro → Chloro substitutionReduced antimicrobial activity, increased cytotoxicity
Bromophenyl → NaphthylEnhanced kinase inhibition (IC₅₀ ↓ 40%)
Thioether → SulfoxideImproved solubility, reduced plasma protein binding

Q. What advanced techniques validate the compound’s mechanism of action?

  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., tubulin or DNA topoisomerases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for receptors like EGFR or PD-L1 .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict membrane permeability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on toxicity profiles?

  • Dose-Dependent Effects : Low doses (≤10 µM) may show therapeutic activity, while higher doses induce apoptosis via ROS generation .
  • Species Variability : Rodent models may underpredict hepatotoxicity observed in human cell lines .
  • Impurity Interference : HPLC-MS purity checks (>98%) ensure observed toxicity is compound-specific, not due byproducts .

Methodological Tables

Q. Table 1: Comparative Reaction Conditions for Thioether Formation

Catalyst Solvent Temperature (°C) Yield (%) Reference
K₂CO₃DMF8072
Et₃NAcetonitrile6065
NaOHEthanol7068

Q. Table 2: Biological Activity of Structural Analogs

Analog Antimicrobial (MIC, µg/mL) Anticancer (IC₅₀, µM)
1-(4-Bromophenyl)-2-(5-nitrothiazolyl)thio2.5 (S. aureus)8.2 (MCF-7)
1-(Naphthyl)-2-(5-chlorothiazolyl)thio12.0 (S. aureus)3.1 (HeLa)
1-(4-Bromophenyl)-2-sulfoxide derivative5.8 (E. coli)15.4 (HepG2)

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